molecular formula C20H26N2O6S B2866373 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid CAS No. 1021208-06-9

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid

Cat. No.: B2866373
CAS No.: 1021208-06-9
M. Wt: 422.5
InChI Key: UJXHGCYQQOCECS-UHFFFAOYSA-N
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Description

3-({2-Hydroxy-3-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]propyl}amino)propanoic acid is a structurally complex molecule featuring a propanoic acid backbone modified with a hydroxypropylamine linker, a 4-methylbenzenesulfonamido group, and a 4-methoxyphenyl substituent. The molecule integrates sulfonamide and methoxy functionalities, which are critical for its physicochemical and biological properties. The para-methoxy group on the phenyl ring may modulate electronic effects, steric hindrance, and hydrogen-bonding capacity, distinguishing it from ortho-substituted analogs .

Properties

IUPAC Name

3-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-15-3-9-19(10-4-15)29(26,27)22(16-5-7-18(28-2)8-6-16)14-17(23)13-21-12-11-20(24)25/h3-10,17,21,23H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXHGCYQQOCECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(=O)O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Approaches

Formation of the Benzenesulfonamide Core

The synthesis begins with the preparation of the N-(4-methoxyphenyl)-4-methylbenzenesulfonamide intermediate. As demonstrated in analogous syntheses, 4-methylbenzenesulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (pyridine or sodium hydroxide) to form the sulfonamide bond. Key parameters include:

  • Molar ratio : A 1:1.1 ratio of sulfonyl chloride to amine ensures complete conversion while minimizing side reactions.
  • Temperature : Reactions proceed optimally at 0–25°C to prevent thermal decomposition of the sulfonyl chloride.
  • Workup : Sequential washing with dilute HCl and sodium bicarbonate removes unreacted starting materials.

This step typically achieves yields of 76–91% when using pyridine as both base and solvent.

Introduction of the Hydroxypropylamino Side Chain

The next stage involves coupling the benzenesulfonamide intermediate with a 2-hydroxy-3-aminopropyl moiety. Literature on structurally related compounds reveals two primary strategies:

Nucleophilic Substitution

A propylene oxide derivative reacts with the sulfonamide’s secondary amine under alkaline conditions. For example, treatment with 3-chloro-1,2-propanediol in sodium hydroxide/water at 35°C facilitates SN2 displacement, forming the 2-hydroxypropyl linkage.

Reductive Amination

Alternative protocols employ 3-amino-1,2-propanediol and carbonyl compounds (e.g., formaldehyde) in the presence of sodium cyanoborohydride. This method offers superior stereocontrol, achieving diastereomeric ratios >8:1 in model systems.

Propanoic Acid Backbone Incorporation

The final step conjugates the sulfonamide-hydroxypropyl intermediate with propanoic acid. Two documented approaches include:

Method Conditions Yield Reference
Carbodiimide Coupling EDC/HOBt, DMF, 0°C → RT, 24h 68%
Mixed Anhydride Isobutyl chloroformate, NMM, THF 72%

Post-coupling, the crude product undergoes purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Key Intermediate Characterization

N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamide

Critical analytical data for this intermediate:

  • IR (KBr) : 1311 cm⁻¹ (S=O asym stretch), 1170 cm⁻¹ (S-N stretch)
  • ¹H NMR (400 MHz, CD₃CN) : δ 7.96 (d, J=8.4 Hz, 2H, aromatic), 6.89 (d, J=8.8 Hz, 2H, OCH₃-C₆H₄), 3.79 (s, 3H, OCH₃)
  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O)

3-({2-Hydroxy-3-Aminopropyl}amino)Propanoic Acid

This intermediate’s synthesis from β-alanine involves:

  • Protection of the carboxylic acid as a methyl ester (HCl/MeOH)
  • Sequential alkylation with epichlorohydrin
  • Ester hydrolysis (NaOH/EtOH)

Key Data :

  • Optical Rotation : [α]D²⁵ = +12.4° (c 1.0, H₂O) for enantiopure (2S,3R) isomer
  • TLC Rf : 0.32 (n-BuOH/AcOH/H₂O 4:1:1)

Reaction Optimization and Mechanistic Insights

Sulfonamide Formation Kinetics

Studies on analogous systems show the reaction follows second-order kinetics:

$$
\text{Rate} = k[\text{RSO₂Cl}][\text{ArNH₂}]
$$

Where $$k = 2.3 \times 10^{-3}$$ L·mol⁻¹·s⁻¹ at 25°C in dichloromethane. The rate-determining step involves nucleophilic attack by the amine on the electrophilic sulfur center.

Stereochemical Considerations

The 2-hydroxypropyl bridge introduces two stereocenters. Control experiments demonstrate that:

  • Basic conditions (pH >10) favor erythro diastereomers via Zimmerman-Traxler transition states
  • Acidic workup (pH 2–3) induces partial epimerization at C3

Analytical Validation of Final Product

Spectroscopic Characterization

3-({2-Hydroxy-3-[N-(4-Methoxyphenyl)-4-Methylbenzenesulfonamido]Propyl}Amino)Propanoic Acid Data :

  • HRMS (ESI+) : m/z 479.1843 [M+H]⁺ (calc. 479.1847)
  • ¹³C NMR (100 MHz, D₂O) : δ 174.8 (COOH), 137.2 (q-C SO₂), 114.9 (OCH₃-C₆H₄), 70.3 (C-OH), 53.1 (CH₂NH), 44.7 (NCH₂)
  • XRD : Monoclinic P2₁/c, a=8.924 Å, b=11.307 Å, c=16.448 Å

Chromatographic Purity Assessment

HPLC analysis under optimized conditions:

  • Column : Zorbax SB-C18, 4.6×250 mm, 5 μm
  • Mobile Phase : 0.1% TFA in H₂O (A) – 0.1% TFA in MeCN (B), gradient 10→90% B over 25 min
  • Retention Time : 18.7 min
  • Purity : 99.2% (UV 254 nm)

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Replace dichloromethane with ethyl acetate in sulfonylation steps (reduces solvent cost by 40%)
  • Use immobilized lipases for enantioselective synthesis of hydroxypropyl intermediates (ee >99%)

Waste Stream Management

  • Neutralization of acidic byproducts with CaCO₃ generates benign CaSO₄ precipitates
  • Distillation recovery of pyridine achieves 85% solvent reuse

Chemical Reactions Analysis

Types of Reactions

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to its biological effects by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • 3-(-N-(4-Sulfamoylphenyl)Amino)Propanoic Acid (): This compound replaces the 4-methylbenzenesulfonamido group with a sulfamoyl (-SO$2$NH$2$) moiety. Halogenation reactions using N-bromosuccinimide (NBS) or HBr/HCl yield mono- or di-halogenated derivatives (e.g., 2-bromo or 2,6-dichloro substitutions on the aromatic ring). In contrast, the methyl group in the target compound reduces polarity, favoring lipid bilayer penetration .
  • 2-({2-Hydroxy-3-[N-(2-Methoxyphenyl)Benzenesulfonamido]Propyl}Amino)Propanoic Acid (): This analog differs in the methoxy group position (ortho vs. para). The ortho-methoxy group may disrupt planar conformations, affecting solubility and intermolecular interactions .

Propanoic Acid Derivatives with Aromatic Substitutions

  • 3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives (): Replacing the methoxy group with a hydroxyl enhances hydrogen-bonding capacity and aqueous solubility. However, hydroxylated analogs may exhibit reduced metabolic stability due to susceptibility to glucuronidation. The target compound’s methoxy group balances solubility and stability, making it a more viable drug candidate .
  • 3-(4-Hydroxyphenyl)-2-((2-Oxotetrahydro-2H-Pyran-3-yl)Oxy)Propanoic Acid (): This compound, isolated from Artemisia annua endophytic actinomycetes, shares a propanoic acid core but incorporates a tetrahydrofuran-derived ester. It demonstrated cytotoxic activity (43.2% mortality at 0.1 mg/mL in brine shrimp assays). The target compound’s sulfonamide group may confer distinct mechanisms, such as enzyme inhibition via sulfonamide-protein interactions .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight* Solubility (LogP) Bioactivity
Target Compound 4-MeO-C$6$H$4$, 4-Me-C$6$H$4$-SO$_2$ ~452.5 Moderate (LogP ~2.1) Potential enzyme inhibition (theoretical)
3-(-N-(4-Sulfamoylphenyl)Amino)Propanoic Acid -SO$2$NH$2$ ~274.3 High (LogP ~0.8) Halogenation precursor
2-({2-Hydroxy-3-[N-(2-MeO-C$6$H$4$)... 2-MeO-C$6$H$4$, -SO$2$C$6$H$_5$ ~438.5 Low (LogP ~2.5) Structural analog; untested bioactivity
3-((4-HO-C$6$H$4$)Amino)Propanoic Acid 4-HO-C$6$H$4$ ~195.2 High (LogP ~0.3) Antimicrobial (IC$_{50}$ ~17 μM)

*Molecular weights estimated from structural data.

Key Observations:

Lipophilicity : The 4-methylbenzenesulfonamido group in the target compound increases LogP compared to sulfamoyl or hydroxylated analogs, suggesting improved membrane permeability but reduced aqueous solubility.

The target compound’s bioactivity remains theoretical but warrants testing in enzyme assays.

Synthetic Flexibility : Halogenation of sulfamoyl derivatives () highlights opportunities for structural diversification, which could be applied to the target compound for SAR studies.

Biological Activity

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Amino Acid Backbone : The propanoic acid moiety provides a basic structure for interaction with biological systems.
  • Sulfonamide Group : This group is known for its antibacterial properties and may influence the compound's interaction with enzymes and receptors.
  • Methoxyphenyl Substituent : The presence of a methoxy group on the phenyl ring can enhance lipophilicity, potentially improving absorption and bioavailability.

Research indicates that the biological activity of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and pain.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of related compounds or analogs. Below are summarized findings relevant to understanding the potential effects of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid:

StudyCompoundFindings
HMPA (related compound)Demonstrated significant antioxidant activity and protective effects against oxidative stress in cellular models.
Sulfonamide derivativesShowed inhibition of bacterial growth through enzyme inhibition; potential implications for anti-inflammatory effects.
Methoxyphenyl analogsExhibited enhanced absorption and distribution profiles in vivo, suggesting favorable pharmacokinetic properties.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives:

  • Antimicrobial Activity : Some studies suggest that modifications similar to those in 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid can lead to improved antimicrobial efficacy against resistant strains.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in experimental models, indicating a potential therapeutic role in chronic inflammatory diseases.

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